1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone
CAS No.:
Cat. No.: VC15880454
Molecular Formula: C13H18BrN3O2
Molecular Weight: 328.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrN3O2 |
|---|---|
| Molecular Weight | 328.20 g/mol |
| IUPAC Name | 1-[3-bromo-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone |
| Standard InChI | InChI=1S/C13H18BrN3O2/c1-9(18)16-5-2-12-11(8-16)13(14)15-17(12)10-3-6-19-7-4-10/h10H,2-8H2,1H3 |
| Standard InChI Key | XCYBLILBTFEENI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone is C₁₃H₁₈BrN₃O₂, with a molecular weight of 328.2 g/mol . Its structure features:
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A pyrazolo[4,3-c]pyridine core, which combines pyrazole and pyridine rings.
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A bromine atom at the 3-position, enhancing electrophilic reactivity.
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A tetrahydro-2H-pyran-4-yl group, contributing to stereochemical complexity.
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An ethanone moiety at the 5-position, enabling further functionalization.
Key physicochemical properties include moderate hydrophilicity (predicted logP ~1.8) and stability under ambient conditions. Hydrogen-bonding interactions from the ethanone and pyran oxygen atoms influence its solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step heterocyclic reactions. A general approach includes:
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Core Formation: Cyclization of substituted pyridine precursors with hydrazine derivatives under acidic conditions .
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Bromination: Introduction of bromine using agents like N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
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Functionalization: Attachment of the tetrahydropyran group via nucleophilic substitution or coupling reactions.
A representative synthesis pathway is outlined below:
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Step 1: Condensation of 3-amino-4-hydroxypyridine with hydrazine to form the pyrazolo-pyridine core.
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Step 2: Bromination at the 3-position using NBS in the presence of a radical initiator.
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Step 3: Alkylation with tetrahydropyran-4-yl bromide under basic conditions.
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Step 4: Acetylation at the 5-position using acetic anhydride.
Reaction Optimization
Critical parameters influencing yield and purity include:
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Applications in Drug Development
Intermediate for Antineoplastic Agents
The bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling, enabling the synthesis of derivatives targeting:
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BRCA1-Mutated Cancers: PARP inhibitors.
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Kinase-Driven Tumors: JAK2/STAT3 pathway inhibitors.
Future Perspectives
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Structure-Activity Relationships (SAR): Systematic modification of the pyran and ethanone groups to optimize pharmacokinetics.
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Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .
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Scale-Up Challenges: Continuous-flow synthesis to improve yield and reduce costs .
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